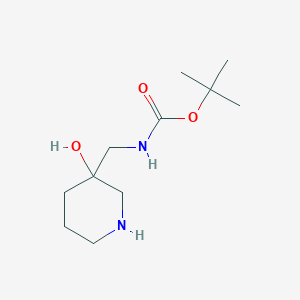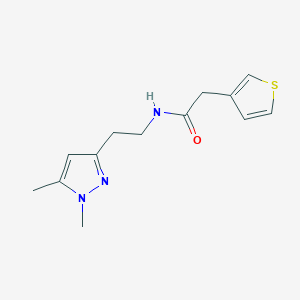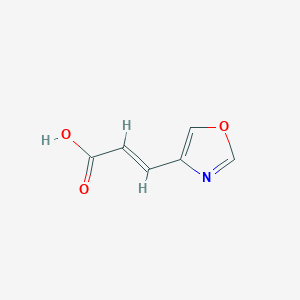![molecular formula C22H13FN2O3S B2621899 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670268-46-9](/img/structure/B2621899.png)
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a thienopyrimidine derivative . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have shown a large range of biological activities, such as antibacterial, antifungal, antiparasitic, and antiviral properties .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the use of versatile synthons for the preparation of thieno[3,2-d]pyrimidine . The general synthetic route involves reactions such as the Knoevenagel condensation of different salicylaldehydes and malanonitrile . More specific synthesis routes for similar compounds involve heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
Thienopyrimidines can be obtained in three different isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines . The structure of these compounds is often analyzed in relation to their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines often involve reactions such as the Knoevenagel condensation . Other reactions may involve the use of phosphorus oxychloride (POCl3) and morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structure . Information about these properties can often be found in databases such as PubChem .Wirkmechanismus
The mechanism of action of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism and DNA replication, including topoisomerase II, thymidylate synthase, and dihydrofolate reductase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell proliferation, and the suppression of tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, as well as for testing the efficacy of other anticancer drugs in combination with this compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one. One area of interest is the development of this compound as a clinical candidate for the treatment of cancer. This will require further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insights into new targets for cancer therapy. Finally, there is potential for the development of this compound as a tool for studying the mechanisms of cancer cell growth and survival, as well as for testing the efficacy of other anticancer drugs in combination with this compound.
Synthesemethoden
The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-methyl-2H-chromen-2-one with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol using an appropriate coupling agent. The resulting intermediate is then converted to the final product through a series of reactions involving protection and deprotection steps.
Wissenschaftliche Forschungsanwendungen
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one has been extensively studied in preclinical models of cancer, including in vitro cell culture studies and in vivo animal models. These studies have demonstrated that this compound has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. This compound has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOBTVAGIQKLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)








amine](/img/structure/B2621830.png)


